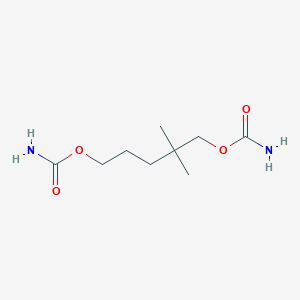![molecular formula C8H14S B14748427 9-Thiabicyclo[3.3.1]nonane CAS No. 281-15-2](/img/structure/B14748427.png)
9-Thiabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Thiabicyclo[3.3.1]nonane: is a sulfur-containing bicyclic compound with the molecular formula C₈H₁₄S. It is characterized by a unique bicyclic structure that includes a sulfur atom, making it an interesting subject of study in organic chemistry. This compound is known for its stability and versatility, which allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The process is carried out in a well-ventilated hood due to the hazardous nature of the reagents. The reaction mixture is cooled to -50 to -60°C using an acetone-dry ice bath, and the sulfur dichloride is added slowly to the cyclooctadiene solution in dichloromethane. The mixture is then allowed to warm to room temperature, filtered, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions: 9-Thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, forming derivatives such as azides and cyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Azides and cyanides.
Scientific Research Applications
9-Thiabicyclo[3.3.1]nonane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane involves its sulfur atom, which can participate in various chemical reactions. The sulfur atom’s ability to form episulfonium intermediates allows for efficient nucleophilic substitution reactions. These intermediates can be captured by a wide variety of nucleophiles, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: 9-Thiabicyclo[3.3.1]nonane is unique due to its sulfur atom, which imparts distinct reactivity and stability compared to its oxygen and selenium analogs. The sulfur atom’s ability to participate in nucleophilic substitution reactions via episulfonium intermediates is a key feature that sets it apart from similar compounds .
Properties
CAS No. |
281-15-2 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
9-thiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14S/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2 |
InChI Key |
PXIVTQKYHYIJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


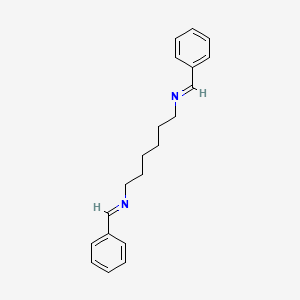
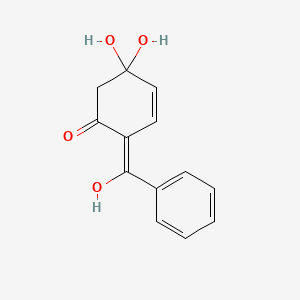




![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)



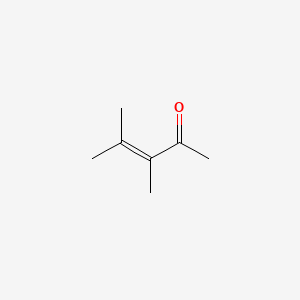
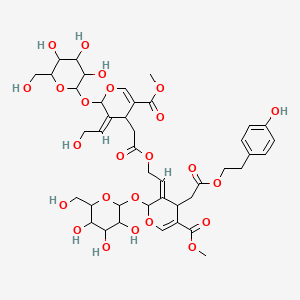
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
